4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-6-7(10)8(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETXRHSYDZLGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the amino and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and pyrazole ring undergo oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Products Formed | Source |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium, 60–80°C | Pyrazole N-oxide derivatives | |
| Hydrogen peroxide (30%) | Ethanol, reflux, 4–6 hours | Hydroxylated intermediates |
Oxidation primarily targets the pyrazole ring's electron-rich regions, forming N-oxides or hydroxylated species. The methoxyethyl group remains stable under these conditions due to its ether linkage’s low reactivity .
Reduction Reactions
The carboxamide and amino groups participate in selective reductions:
| Reagent | Conditions | Products Formed | Source |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–25°C, 2 hours | Secondary alcohol derivatives | |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Amine or alcohol intermediates |
Reduction of the carboxamide group yields amines or alcohols, depending on reagent strength. The ethyl and methoxyethyl substituents remain intact, preserving the core structure .
Substitution Reactions
The amino group exhibits nucleophilic substitution reactivity:
| Electrophile | Conditions | Products Formed | Source |
|---|---|---|---|
| Acetyl chloride | Dichloromethane, base, 0°C | Acetylated pyrazole derivatives | |
| Alkyl halides | DMF, K₂CO₃, 60°C | N-alkylated analogs |
Substitution at the amino group enables functionalization for drug discovery. For example, acetylation enhances lipophilicity, while alkylation modifies steric properties .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C without melting .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids/bases .
-
Solubility : >43.7 μg/mL in aqueous buffers, enhanced by polar aprotic solvents .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Change | Example |
|---|---|---|
| Ethyl → Methyl substitution | Reduced steric hindrance | Faster acetylation kinetics |
| Methoxyethyl → Propyl | Altered solubility profile | Lower aqueous stability |
This compound’s versatility in oxidation, reduction, and substitution reactions makes it a valuable intermediate in medicinal chemistry. Its stability under diverse conditions and compatibility with industrial-scale synthesis further underscore its utility in drug development pipelines.
Scientific Research Applications
4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pyrazole-3-carboxamide derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
Biological Activity
4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a pyrazole ring with an amino group and a carboxamide functional group, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate moderate antimicrobial activity against various bacterial strains. For instance, a study evaluated the antibacterial effects of pyrazole derivatives against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MIC) in the range of 250 μg/mL for several tested compounds .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Escherichia coli | 250 μg/mL |
| Bacillus subtilis | Moderate activity noted |
| Candida albicans | Moderate activity noted |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds is notable, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds structurally related to this compound have shown IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory effects .
| Compound | IC50 (μM) against IKK-2 |
|---|---|
| Compound A | 0.013 |
| Compound B | 0.044 |
| Compound C | 0.067 |
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer properties as well. Some studies report that certain pyrazole compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of pyrazole derivatives highlighted that modifications on the pyrazole ring significantly influence biological activity. For instance, the introduction of various substituents at different positions on the pyrazole ring led to enhanced potency against specific targets such as COX-2 and other inflammatory mediators .
Evaluation of Antibacterial Activity
Another study assessed the antibacterial efficacy of several pyrazole derivatives against Pseudomonas aeruginosa . The results indicated that these compounds could reduce virulence factors without affecting bacterial viability, suggesting a novel approach to combat antibiotic resistance .
Q & A
Advanced Research Question
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Receptor binding : Radioligand displacement assays quantify affinity (Kᵢ) for targets like GPCRs .
- Cellular models : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
Data Interpretation : Normalize activity data against positive controls (e.g., staurosporine for kinase inhibition) and account for solvent interference (e.g., DMSO <0.1% v/v) .
How can computational approaches predict the compound’s molecular targets and binding modes?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the ethyl moiety .
- Molecular Dynamics (MD) : Simulate binding stability (20–100 ns trajectories) in GROMACS to assess target engagement .
Validation : Cross-check predictions with experimental SAR studies on analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Orthogonal assays : Validate kinase inhibition predictions with thermal shift assays (TSA) to detect target stabilization .
- Structural analogs : Synthesize derivatives (e.g., replacing the methoxyethyl group with hydroxyethyl) to probe SAR discrepancies .
- Assay conditions : Re-evaluate buffer pH and ionic strength, as these can alter compound solubility and false-negative rates .
Case Study : If MD simulations predict strong EGFR binding but in vitro assays show low activity, test for metabolite interference or off-target effects via proteome-wide profiling .
What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .
- Continuous flow chemistry : Minimize batch variability and improve heat transfer for exothermic steps .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
